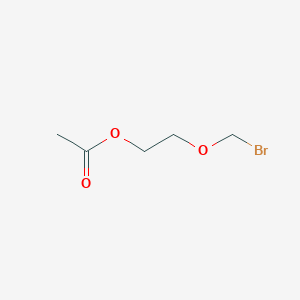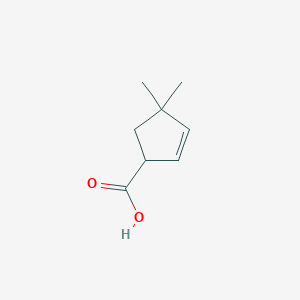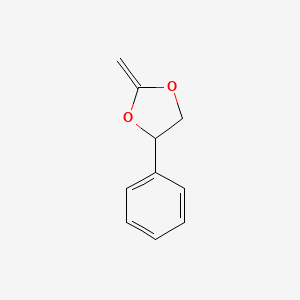
1,3-Dioxolane, 2-methylene-4-phenyl-
Übersicht
Beschreibung
Synthesis Analysis
MPDL can be efficiently synthesized from three different acetal halides. The synthesis process has been thoroughly characterized using various techniques, including 1H and 13C NMR spectroscopy , IR spectroscopy , elemental analysis , and mass spectrometry .
Chemical Reactions Analysis
MPDL serves as a controlling comonomer in nitroxide-mediated polymerization . When copolymerized with methyl methacrylate (MMA), it produces well-defined, degradable PMMA-rich copolymers. The level of MPDL incorporation can be adjusted to tune the hydrolytic degradation of the resulting copolymer .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Synthesis and Thermal Degradation : (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from 1,3-Dioxolane, 2-methylene-4-phenyl, was polymerized and characterized, revealing its thermal degradation properties and potential for creating various volatile products (Coskun et al., 1998).
Ring-Opening Polymerization : Research demonstrates the effective ring-opening polymerization of 1,3-Dioxolane, 2-methylene-4-phenyl, leading to the formation of polymers with unique properties and potential applications in various fields (Endo et al., 1985).
Copolymerization Studies : The compound's utility in copolymerization with other monomers like methyl methacrylate has been explored, offering a way to create polymers with diverse chemical backbones and properties (Hiraguri & Endo, 1989).
Degradable Polymers and Biomedical Applications
Controlling Comonomer in Polymerization : Used as a controlling comonomer in nitroxide-mediated polymerization, 1,3-Dioxolane, 2-methylene-4-phenyl, helps in creating degradable PEG-based copolymers with potential biomedical applications (Delplace et al., 2015).
Efficient Synthesis for Tunable Degradability : Its efficient synthesis and use in radical ring-opening polymerization highlight its role in producing degradable polymers, which can be tuned for various applications (Tran et al., 2016).
Biodegradable Copolymers : The compound's ability to create biodegradable copolymers suitable for biomedical uses, such as drug delivery systems, is a significant application area (Delplace et al., 2013).
Advanced Polymerization Techniques
Cationic Polymerization and Isomerization : Studies have demonstrated its potential in cationic polymerization and isomerization processes, leading to high molecular weight polymers with unique properties (Sugiyama Junichi et al., 1995).
Photopolymerization : Its use in photopolymerization processes has been investigated, expanding the possibilities for its application in light-sensitive polymer synthesis (Belfield & Abdelrazzaq, 1997).
Eigenschaften
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTWQMHOTBIHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448726 | |
| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82613-73-8 | |
| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)




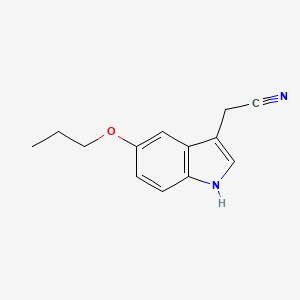
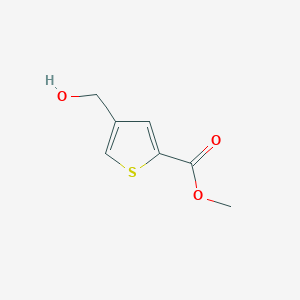
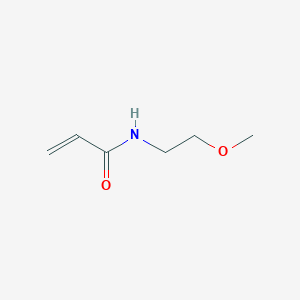
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
